molecular formula C11H12N4S B1479935 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2097950-69-9

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

Cat. No.: B1479935
CAS No.: 2097950-69-9
M. Wt: 232.31 g/mol
InChI Key: RRVUBZULWJLGTP-UHFFFAOYSA-N
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Description

2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H12N4S and its molecular weight is 232.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial Activity : A study by Prasad (2021) involved the synthesis of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which were evaluated for their antibacterial activity. This research underscores the potential use of similar compounds in developing new antibacterial agents (Prasad, 2021).

  • Structurally Diverse Compound Library : Roman (2013) demonstrated the use of a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This showcases the compound's versatility in creating a range of structurally varied molecules (Roman, 2013).

  • Synthesis of Novel Pyrazolo and Imidazo Derivatives : A study by Li et al. (2012) reported the synthesis of novel pyrazolo and imidazo derivatives containing thioether and aryl moieties. These compounds could have applications in various fields, including pharmaceuticals and materials science (Li et al., 2012).

  • Functionalized Indole-Pyrazole Derivatives : El‐Mekabaty et al. (2017) synthesized 3-(1H-indol-3-yl)-1H-pyrazol-5-amine and used it as a key intermediate for creating various functionalized imidazo[1,2-b]pyrazole derivatives. These compounds could have significant implications in medicinal chemistry (El‐Mekabaty et al., 2017).

Mechanism of Action

Properties

IUPAC Name

2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVUBZULWJLGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN3C=CN(C3=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine

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